(4-Benzothiazol-2-yl-2-nitrophenyl)phenylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzothiazol-2-yl-2-nitrophenyl)phenylamine typically involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . This method ensures a high yield and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Benzothiazol-2-yl-2-nitrophenyl)phenylamine undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the nitro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane (DMP) at ambient temperature.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted phenylamine derivatives.
Wissenschaftliche Forschungsanwendungen
(4-Benzothiazol-2-yl-2-nitrophenyl)phenylamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of (4-Benzothiazol-2-yl-2-nitrophenyl)phenylamine involves its interaction with specific molecular targets and pathways. For instance, it has been studied for its ability to inhibit enzymes like alpha-glucosidase, which is crucial in carbohydrate metabolism . This inhibition can lead to potential antidiabetic effects. Additionally, its interaction with cellular pathways can result in neuroprotective and anticancer activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazole: A simpler structure with similar biological activities.
2-Aminobenzothiazole: Shares the benzothiazole ring but lacks the nitrophenyl and phenylamine groups.
4-Nitrophenylamine: Contains the nitrophenyl group but lacks the benzothiazole ring.
Uniqueness
(4-Benzothiazol-2-yl-2-nitrophenyl)phenylamine is unique due to its combined structural features, which confer distinct chemical reactivity and biological activities
Eigenschaften
Molekularformel |
C19H13N3O2S |
---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
4-(1,3-benzothiazol-2-yl)-2-nitro-N-phenylaniline |
InChI |
InChI=1S/C19H13N3O2S/c23-22(24)17-12-13(19-21-16-8-4-5-9-18(16)25-19)10-11-15(17)20-14-6-2-1-3-7-14/h1-12,20H |
InChI-Schlüssel |
JVWNRAPANDPCKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2=C(C=C(C=C2)C3=NC4=CC=CC=C4S3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.